4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
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Overview
Description
4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a complex organic compound with the molecular formula C21H16N2O4 It is characterized by the presence of a nitrophenyl group attached to a tetrahydroacridine core, which is further linked to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the condensation of 4-nitrobenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is usually refluxed in a suitable solvent like ethanol or toluene to achieve optimal yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Concentrated sulfuric acid (H2SO4) for nitration, or bromine (Br2) for halogenation.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a biological probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress levels. The tetrahydroacridine core may interact with nucleic acids or proteins, modulating their function and activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroquinoline-9-carboxylic acid
- 4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroisoquinoline-9-carboxylic acid
Uniqueness
4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is unique due to its specific combination of a nitrophenyl group and a tetrahydroacridine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its biological activity, particularly its effects on cholinesterase inhibition, antioxidant properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydroacridine core with a nitrophenyl substituent that is crucial for its biological activity. The presence of the nitro group is known to influence the compound's interaction with biological targets.
Cholinesterase Inhibition
One of the primary areas of research surrounding this compound is its inhibitory effect on cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the regulation of neurotransmitters in the nervous system.
- Inhibition Studies : Research indicates that derivatives of tetrahydroacridine compounds exhibit varying degrees of inhibition against AChE and BChE. For instance, studies have shown that certain analogs demonstrate IC50 values in the low micromolar range, indicating moderate to high potency as inhibitors .
- Mechanism of Action : The mechanism by which these compounds inhibit cholinesterases often involves binding to the active site of the enzyme. Molecular docking studies suggest that the nitrophenyl group enhances binding affinity through π-π interactions and hydrogen bonding with key amino acid residues in the enzyme's active site .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Antioxidants play a vital role in protecting cells from oxidative stress.
- Free Radical Scavenging : In vitro studies have demonstrated that this compound exhibits significant free radical scavenging activity. This property is essential for potential applications in neuroprotection and treatment of neurodegenerative diseases .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegeneration. For example:
- Alzheimer's Disease Models : In animal models simulating Alzheimer's disease, administration of this compound has been associated with improved cognitive function and reduced neuronal death. These effects are attributed to both cholinesterase inhibition and antioxidant activity .
Cytotoxicity Assessment
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound:
- Cell Viability Tests : Results from assays indicate that while some derivatives exhibit cytotoxic effects at high concentrations, they generally show a favorable safety profile at therapeutic doses. This balance between efficacy and safety is crucial for drug development .
Data Summary
Properties
IUPAC Name |
(4Z)-4-[(4-nitrophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c24-21(25)19-16-5-1-2-7-18(16)22-20-14(4-3-6-17(19)20)12-13-8-10-15(11-9-13)23(26)27/h1-2,5,7-12H,3-4,6H2,(H,24,25)/b14-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEPMDUUYSZMDB-OWBHPGMISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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